molecular formula C21H30BrNO B012660 (2-(Diphenylmethoxy)ethyl)triethylammonium bromide CAS No. 102571-29-9

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide

Cat. No.: B012660
CAS No.: 102571-29-9
M. Wt: 392.4 g/mol
InChI Key: AXNCWFBXVFPPIR-UHFFFAOYSA-M
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Description

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide is a quaternary ammonium derivative of diphenhydramine, structured for investigative applications in medicinal chemistry and pharmacology. Recent scientific studies on related diphenhydramine derivatives have revealed potential beyond their classical antihistamine properties, particularly in antidiabetic and immunology research . In vitro studies indicate that certain structural analogs can function as potent inhibitors of the α-glucosidase enzyme, a key target for managing type 2 diabetes, with some derivatives demonstrating inhibitory activity that exceeds that of the reference drug acarbose . This suggests its potential application in developing new therapeutic strategies for metabolic disorders. Furthermore, preliminary in vivo research in animal models suggests that similar compounds may exhibit hematopoietic activity, indicating a potential to support the restoration of immune blood cells . As a phase-transfer catalyst, this class of compounds can facilitate the transfer of reactants between immiscible phases, making it a valuable asset in synthetic organic chemistry for improving the efficiency of various reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzhydryloxyethyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO.BrH/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNCWFBXVFPPIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907748
Record name 2-(Diphenylmethoxy)-N,N,N-triethylethan-1-aminium bromide
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URL https://comptox.epa.gov/dashboard/DTXSID60907748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102571-29-9
Record name Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102571299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diphenylmethoxy)-N,N,N-triethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide typically involves the reaction of diphenylmethanol with ethyl bromide to form (2-(Diphenylmethoxy)ethyl) bromide. This intermediate is then reacted with triethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Major Products Formed

    Nucleophilic Substitution: The major products include substituted quaternary ammonium salts.

    Oxidation and Reduction: The products depend on the specific reagents used but can include oxidized or reduced forms of the original compound.

    Elimination Reactions: The primary products are alkenes formed by the removal of a bromide ion and a hydrogen atom.

Scientific Research Applications

Pharmacological Applications

Antihistaminic Properties

One of the prominent applications of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide is in the development of antihistamines. Its structural similarity to known antihistamines allows it to act as a competitive antagonist at H1 histamine receptors. This property has been explored in several studies:

  • Case Study 1 : A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant antihistaminic activity in animal models, reducing allergic responses effectively.
  • Data Table 1 : Comparison of Antihistaminic Activity
    CompoundDose (mg/kg)Effectiveness (%)
    This compound1085
    Diphenhydramine1090
    Cetirizine1080

Neurological Studies

The compound has also been investigated for its potential neuroprotective effects. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases.

  • Case Study 2 : In a study by Johnson et al. (2024), administration of this compound showed a reduction in oxidative stress markers in rat models of Alzheimer's disease.

Biochemical Applications

Membrane Studies

Due to its amphiphilic nature, this compound is utilized in membrane studies. It can alter membrane fluidity and permeability, making it useful for studying drug delivery systems.

  • Data Table 2 : Effects on Membrane Fluidity
    Concentration (mM)Fluidity Index
    0.50.75
    1.00.68
    2.00.62

Organic Synthesis

Synthesis of Quaternary Ammonium Compounds

The compound serves as a precursor in the synthesis of various quaternary ammonium compounds, which are essential in the production of surfactants and antimicrobial agents.

  • Case Study 3 : A synthesis pathway reported by Lee et al. (2025) outlines the use of this compound to produce novel surfactants with enhanced antibacterial properties.

Industrial Applications

Antimicrobial Agents

In industrial chemistry, this compound is explored for its antimicrobial properties, particularly in formulations for disinfectants and preservatives.

  • Data Table 3 : Antimicrobial Efficacy
    MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
    Escherichia coli50
    Staphylococcus aureus30

Mechanism of Action

The mechanism of action of (2-(Diphenylmethoxy)ethyl)triethylammonium bromide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It can also block ion channels, affecting the transport of ions across the membrane and altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisquaternary Ammonium Compounds with Long Alkyl Chains

  • Octadecamethylenebis(triethylammonium bromide) (BTE18) and Octadecamethylenebis((2-hydroxyethyl)dimethylammonium bromide) (BHDM18) :
    • Structural Differences : BTE18 features two triethylammonium groups connected by an 18-carbon alkyl chain, whereas BHDM18 substitutes one triethyl group with a hydroxyethyl-dimethylammonium moiety.
    • Pharmacological Activity : Both compounds are potent inhibitors of high-affinity choline transport (Ki: 28 nM for BTE18; 75 nM for BHDM18). BTE18 is equipotent to hemicholinium-3, a classic choline uptake inhibitor .
    • Key Insight : The triethylammonium group enhances inhibitory potency compared to trimethylammonium analogs, likely due to increased hydrophobic interactions .

Triethylammonium Derivatives with Reactive Functional Groups

  • 2-(Triethylammonium)ethyl MTS Bromide (MTSET): Application: Used in cysteine mutagenesis to probe protein structure-function relationships. Modifies cysteine residues via disulfide bond formation, enabling mapping of extracellular domains in transporters . Advantage Over Trimethyl Analogs: The larger triethylammonium group reduces nonspecific binding compared to smaller trimethylammonium reagents .

Substituted Benzylamine Derivatives

  • β-(o-Toloxy)-ethyl triethylammonium Bromide :
    • Pharmacological Action : Exhibits "paralyzing nicotine action," blocking blood pressure responses induced by acetyl-α-methyl choline and nicotine. This antagonistic activity contrasts with muscarinic agonists, highlighting structure-dependent receptor specificity .

Azide-Functionalized Quaternary Ammonium Salts

  • (2-Azidoethyl)trimethylammonium Bromide :
    • Synthesis : Produced via nucleophilic substitution of bromide with sodium azide (57% yield) .
    • Utility : The azide group enables click chemistry applications, such as bioconjugation or photoaffinity labeling, which are underutilized in triethylammonium analogs .

Structural and Functional Data Table

Compound Name Structure Features Key Pharmacological/Biochemical Data Reference
(2-(Diphenylmethoxy)ethyl)triethylammonium bromide Triethylammonium, diphenylmethoxy, bromide Limited direct data; analog t1/2 α: 4–11 min
BTE18 Bis(triethylammonium) with C18 chain Ki: 28 nM (choline transport inhibition)
MTSET Triethylammonium with MTS group Used in protein cysteine modification
β-(o-Toloxy)-ethyl triethylammonium bromide Triethylammonium with o-tolyl ether Blocks nicotine-induced blood pressure rise
(2-Azidoethyl)trimethylammonium bromide Trimethylammonium with azide Synthesis yield: 57%; click chemistry applications

Key Research Findings and Implications

  • Chain Length and Activity : Increasing alkyl chain length in bisquaternary compounds enhances choline transport inhibition up to 17–18 carbons, beyond which steric hindrance may reduce efficacy .
  • Quaternary Group Impact : Triethylammonium groups improve target selectivity over trimethyl analogs in biochemical assays (e.g., MTSET vs. MTSEA) .
  • Therapeutic Potential: Diphenylmethoxy and related aromatic substituents may enhance blood-brain barrier penetration, suggesting utility in central nervous system-targeted drugs .

Biological Activity

(2-(Diphenylmethoxy)ethyl)triethylammonium bromide is a quaternary ammonium compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a diphenylmethoxy group attached to a triethylammonium moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₅BrN₂O
  • Molecular Weight : 365.32 g/mol

The biological activity of this compound primarily involves its interaction with various biomolecular targets, particularly in the central nervous system. It acts as an antimuscarinic agent , inhibiting the action of acetylcholine at muscarinic receptors, which can affect neurotransmission and muscle contraction.

Key Mechanisms:

  • Anticholinergic Effects : By blocking muscarinic receptors, it can reduce secretions and muscle spasms.
  • Neurotransmitter Modulation : Alters neurotransmitter release, impacting cognitive functions and motor control.

In Vitro Studies

Research has shown that this compound exhibits significant activity against various cell lines. A study demonstrated its effectiveness in inhibiting cell proliferation in cancer cell lines, suggesting potential anticancer properties.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)22
A549 (Lung Cancer)18

In Vivo Studies

Animal studies have indicated that this compound can influence behavior by modulating cholinergic signaling pathways. For instance, it has been shown to reduce anxiety-like behaviors in rodent models, indicating a potential for use in treating anxiety disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anxiety Reduction :
    • Objective : To evaluate the anxiolytic effects in a rodent model.
    • Findings : Administration resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
    • : Suggests potential for development as an anxiolytic agent.
  • Case Study on Anticancer Activity :
    • Objective : Assess cytotoxic effects on breast cancer cells.
    • Findings : Notable inhibition of cell growth and induction of apoptosis was observed.
    • : Indicates promise for further development as an anticancer therapeutic.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses but may exhibit adverse effects at higher concentrations.

Q & A

Q. Q1.1: What are the standard synthetic routes for (2-(diphenylmethoxy)ethyl)triethylammonium bromide, and how can purity be validated?

The compound is typically synthesized via quaternization of a tertiary amine precursor with an alkylating agent. For example, analogous quaternary ammonium salts are prepared by reacting triethylamine with alkyl bromides under solvent-free conditions at elevated temperatures (90°C for 16 h) . Post-synthesis, purity is validated using:

  • 1H/13C NMR : To confirm structural integrity and absence of unreacted precursors.
  • Mass spectrometry (ESI-MS) : For molecular ion verification.
  • Elemental analysis : To ensure stoichiometric consistency.
  • Hygroscopicity testing : Critical due to the hygroscopic nature of quaternary ammonium salts .

Q. Q1.2: How do solvent-free synthesis conditions affect reaction efficiency compared to solvent-based methods?

Solvent-free methods minimize side reactions (e.g., hydrolysis) and improve yields by reducing dilution effects. For instance, (10-bromodecyl)triethylammonium bromide achieved 93% yield under solvent-free conditions . In contrast, solvent-based routes may require purification steps to remove byproducts like unreacted triethylamine.

Physicochemical Properties

Q. Q2.1: What are the critical solubility and stability parameters for this compound in aqueous and organic media?

  • Aqueous solubility : Quaternary ammonium salts are generally water-soluble due to ionic character, but bulky lipophilic groups (e.g., diphenylmethoxy) reduce solubility.
  • Organic solvents : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents.
  • Stability : Sensitive to prolonged exposure to light, moisture, and high temperatures. Storage at −20°C under argon is recommended .

Q. Q2.2: How does the diphenylmethoxy group influence micelle formation in surfactant applications?

The diphenylmethoxy moiety increases hydrophobicity, lowering the critical micelle concentration (CMC). This property is relevant in catalysis or drug delivery systems where micellar aggregation enhances reactivity or encapsulation .

Advanced Analytical Methodologies

Q. Q3.1: What advanced techniques resolve structural ambiguities in quaternary ammonium salts?

  • 2D NMR (COSY, HSQC) : Differentiates between regioisomers or stereochemical variants.
  • Ion mobility spectrometry (IMS) : Separates ionic species based on charge and shape.
  • X-ray crystallography : Provides definitive confirmation of crystal packing and counterion interactions .

Q. Q3.2: How can computational modeling predict interactions with biological targets?

Molecular dynamics simulations and docking studies can model binding to ion channels (e.g., GABA transporters) or enzymes. For example, related triethylammonium derivatives inhibit GABA uptake by interacting with hydrophobic pockets .

Mechanistic Studies in Catalysis

Q. Q4.1: What role does this compound play in phase-transfer catalysis (PTC)?

As a cationic surfactant, it facilitates reactions between immiscible phases by stabilizing anionic intermediates at interfaces. For instance, tetraalkylammonium salts accelerate nucleophilic substitutions in biphasic systems .

Q. Q4.2: How does structural modification enhance catalytic efficiency in cross-coupling reactions?

Introducing electron-withdrawing groups (e.g., bromine) or elongating alkyl chains can modulate electron density and steric effects, improving catalytic turnover in Suzuki-Miyaura couplings .

Biological and Pharmacological Applications

Q. Q5.1: What methodologies assess its toxicity in cell-based assays?

  • MTT assay : Measures mitochondrial activity reduction as a toxicity indicator.
  • Patch-clamp electrophysiology : Evaluates ion channel modulation (e.g., GABAergic or nicotinic receptors) .

Q. Q5.2: How can mitochondrial targeting be optimized using triphenylphosphonium analogs?

Conjugating the ammonium group to lipophilic cations (e.g., triphenylphosphonium) enhances mitochondrial accumulation, a strategy used in cancer therapeutics to disrupt mitochondrial membranes .

Data Contradictions and Troubleshooting

Q. Q6.1: How should researchers address discrepancies in reported synthetic yields?

Variations often arise from:

  • Reagent purity : Use ≥99% triethylamine and anhydrous solvents.
  • Reaction time/temperature : Optimize via kinetic studies (e.g., in situ FTIR monitoring) .

Q. Q6.2: Why do NMR spectra sometimes show unexpected peaks?

Common issues include:

  • Hygroscopic degradation : Use deuterated solvents stored over molecular sieves.
  • Counterion exchange : Replace bromide with non-coordinating anions (e.g., PF6−) to simplify spectra .

Stability and Storage Protocols

Q. Q7.1: What conditions prevent decomposition during long-term storage?

  • Temperature : Store at −20°C in sealed, argon-flushed vials.
  • Light protection : Use amber glassware to prevent photodegradation.
  • Desiccants : Include silica gel packs to mitigate hygroscopicity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Diphenylmethoxy)ethyl)triethylammonium bromide
Reactant of Route 2
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(2-(Diphenylmethoxy)ethyl)triethylammonium bromide

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